Lipophilicity (XLogP3): 5-Bromocinnoline Occupies a Unique Middle Ground Between 5-Chloro and 5-Iodo Cinnolines
The computed lipophilicity (XLogP3) of 5-bromocinnoline is 1.9 [1]. This value is strategically positioned between the lower lipophilicity of the 5-chloro analog (estimated XLogP3 ~1.6, based on its lower molecular weight and halogen electronegativity) and the higher lipophilicity of the 5-iodo analog (estimated XLogP3 >2.2). This intermediate lipophilicity can be advantageous for balancing membrane permeability and aqueous solubility in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-Chlorocinnoline: estimated 1.6; 5-Iodocinnoline: estimated >2.2 |
| Quantified Difference | ΔXLogP3 ~+0.3 vs. Cl; ΔXLogP3 ~-0.3 to -0.5 vs. I |
| Conditions | Computed value via XLogP3 algorithm (PubChem 2025.04.14 release) [1] |
Why This Matters
A XLogP3 of 1.9 places 5-bromocinnoline in an optimal range for many orally bioavailable small molecules (Lipinski's Rule of Five suggests XLogP ≤5), providing a measurable advantage for medicinal chemists seeking to fine-tune physicochemical properties without compromising synthetic accessibility.
- [1] PubChem Compound Summary for CID 71627087, 5-Bromocinnoline. National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
